

p63 gene structure and alternative splicing

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An In-depth Technical Guide to p63 Gene Structure and Alternative Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TP63 gene, a critical member of the p53 transcription factor family, is a master regulator of epithelial development, differentiation, and stem cell maintenance. Its functional complexity arises from an intricate gene structure that utilizes alternative promoters and splicing to generate a diverse array of protein isoforms with often opposing biological roles. This guide provides a comprehensive technical overview of the TP63 gene architecture, the mechanisms of alternative splicing that dictate isoform expression, and the functional consequences of this diversity. We detail the expression patterns of key isoforms across human tissues and provide standardized protocols for essential molecular biology techniques used to investigate p63 function, including Chromatin Immunoprecipitation (ChIP), Luciferase Reporter Assays, and RNA-Seq for isoform analysis.

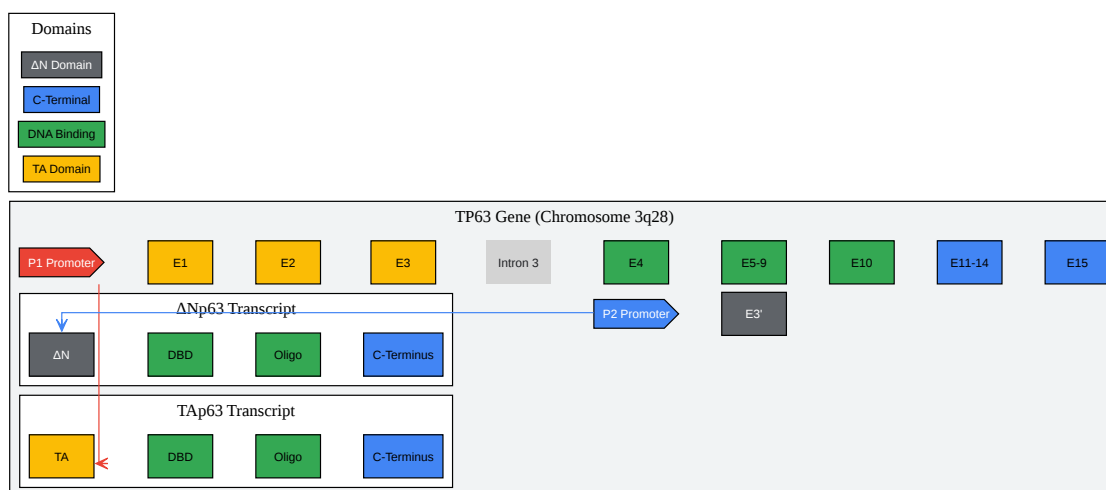
p63 (TP63) Gene Architecture

The human TP63 gene is located on chromosome 3q28 and spans approximately 270 kilobases, containing 15 exons.^[1] Its structure is notably complex, featuring two distinct promoters that drive the expression of two main classes of isoforms, differing at their N-terminus.^{[1][2][3]}

- **P1 Promoter (Upstream):** This promoter, located upstream of exon 1, drives the transcription of the full-length TAp63 (Transactivating) isoforms.^{[1][3]} These isoforms contain an N-

terminal transactivation (TA) domain that is homologous to the tumor suppressor p53, enabling them to activate target genes involved in apoptosis and cell cycle arrest.[1][4]

- P2 Promoter (Intronic): An alternative promoter located within intron 3 initiates the transcription of the N-terminally truncated Δ Np63 isoforms.[1][3] These isoforms lack the canonical TA domain but retain the DNA-binding and oligomerization domains.[5][6] While lacking the p53-like TA domain, Δ Np63 isoforms are transcriptionally competent and can act as dominant-negative inhibitors of TAp63 and p53, or as transcriptional activators of genes involved in proliferation and epithelial maintenance.[1][7][8]



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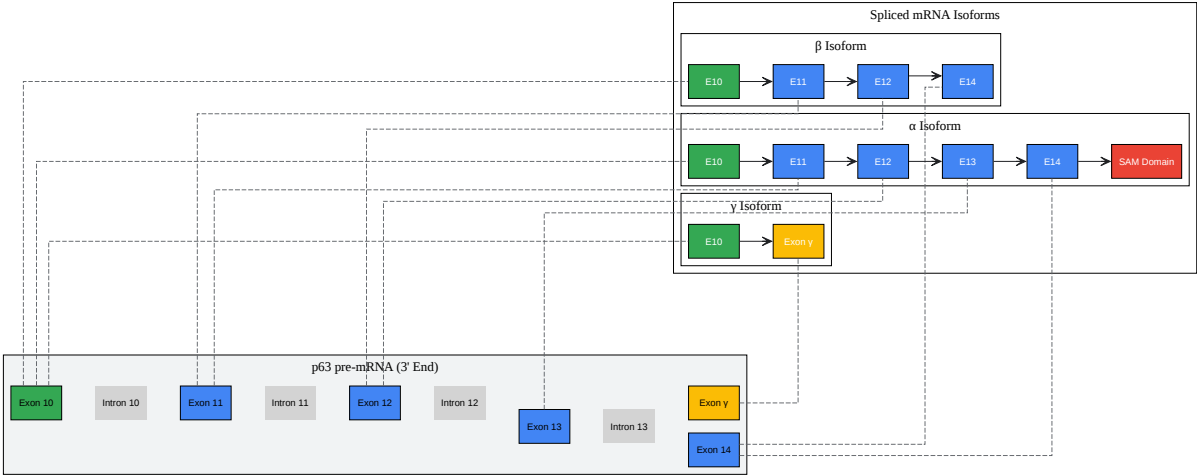
p63 Gene Structure and Alternative Promoters.

Alternative Splicing and Isoform Diversity

Further complexity is introduced by alternative splicing at the 3' end of both TAp63 and Δ Np63 pre-mRNAs. This process generates at least three major C-terminal variants, designated α (alpha), β (beta), and γ (gamma).^{[1][3][6]}

- α (alpha) Isoform: This is the longest isoform, containing exons 11 through 14.^[1] It is uniquely characterized by the presence of a C-terminal Sterile Alpha Motif (SAM) domain, which mediates protein-protein interactions, and a transactivation inhibitory domain (TID).^{[1][6][9]}
- β (beta) Isoform: This variant arises from the skipping of exon 13.^[1]
- γ (gamma) Isoform: This is the shortest major isoform, lacking exons 11 through 14 and instead utilizing a unique γ -specific exon.^[1]

The combination of two promoters and C-terminal splicing results in at least six main protein isoforms: TAp63 α , TAp63 β , TAp63 γ , Δ Np63 α , Δ Np63 β , and Δ Np63 γ .^[5] The Δ Np63 α isoform is the most prominently expressed in epithelial cells.^[5]



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C-Terminal Alternative Splicing of p63.

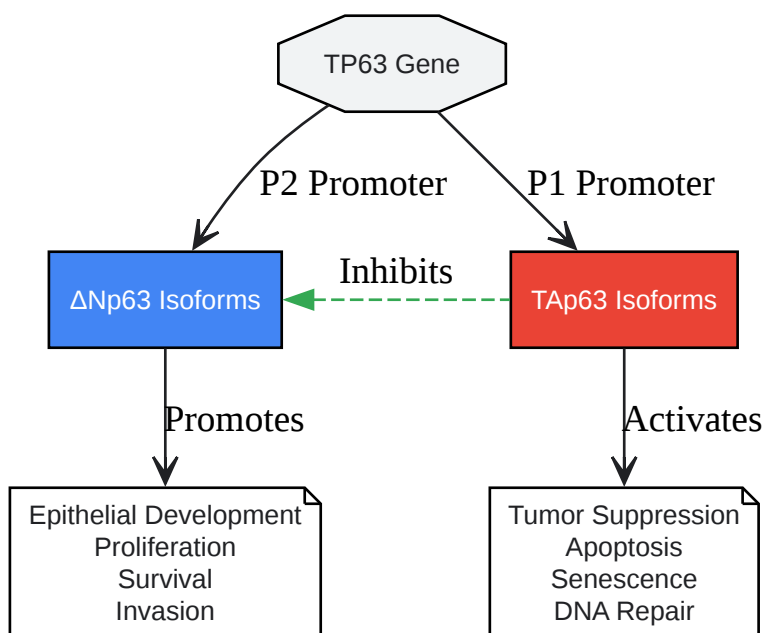
Table 1: Summary of Major p63 Isoforms and Protein Domains

Isoform Name	N-Terminal Promoter	C-Terminal Splicing	Key Protein Domains	Primary Function
TAp63 α	P1	α (alpha)	Transactivation (TA), DNA Binding (DBD), Oligomerization (Oligo), SAM, TID	Tumor suppressor; induces apoptosis and cell cycle arrest. [4]
TAp63 β	P1	β (beta)	TA, DBD, Oligo	Tumor suppressor functions. [6]
TAp63 γ	P1	γ (gamma)	TA, DBD, Oligo	Tumor suppressor functions; expressed in embryonic myoblasts. [10]
Δ Np63 α	P2	α (alpha)	Δ N, DBD, Oligo, SAM, TID	Oncogenic properties; promotes proliferation and cell survival, inhibits p53/TAp63. [6] [7]
Δ Np63 β	P2	β (beta)	Δ N, DBD, Oligo	Can inhibit TAp63 activity. [6]
Δ Np63 γ	P2	γ (gamma)	Δ N, DBD, Oligo	Can inhibit TAp63 activity. [6]

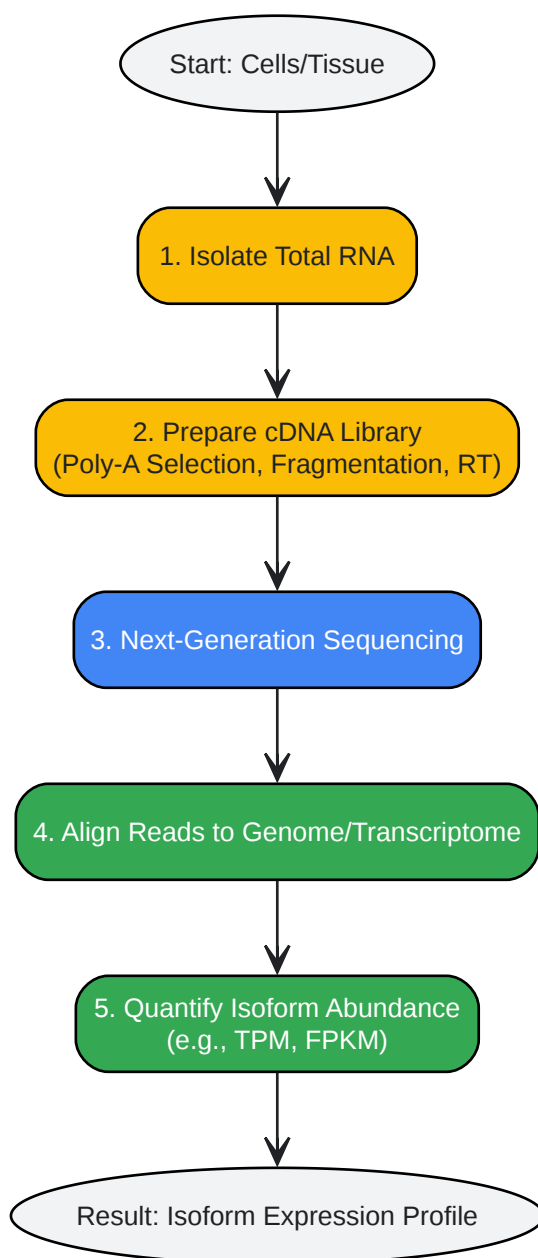
Functional Dichotomy of p63 Isoforms

The structural diversity of p63 isoforms translates directly into a wide spectrum of, and often antagonistic, cellular functions.

- TAp63 Isoforms (Tumor Suppressors): Resembling p53, TAp63 isoforms are induced by genotoxic stress and can transactivate target genes to induce cell cycle arrest, apoptosis, and cellular senescence.[4][6][7] High expression of TAp63 is often associated with smaller, less aggressive tumors.[7] They are crucial for maintaining genomic stability in stem cell populations.[8]
- ΔNp63 Isoforms (Oncogenes/Pro-Survival Factors): ΔNp63 isoforms, particularly ΔNp63α, are highly expressed in the basal cells of stratified epithelia and are essential for their development and maintenance.[7][8] In cancer, ΔNp63 can act as an oncogene by promoting proliferation, migration, and invasion, while suppressing senescence.[7] It achieves some of these effects by acting as a dominant-negative inhibitor of both p53 and TAp63 isoforms.[6][7]







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